[1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide
Description
[1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide is an organosulfur compound featuring a tosyl (p-toluenesulfonyl) group, a methyl isocyanide moiety, and a 4-trifluoromethylphenyl substituent. Its molecular formula is C₁₆H₁₃F₃N₂O₂S (calculated based on structural analogs), and it is part of a broader class of tosylmethyl isocyanides (TOSMIC derivatives). These compounds are pivotal in multicomponent reactions (e.g., Ugi, Passerini) due to the isocyanide group’s nucleophilic reactivity .
Properties
IUPAC Name |
1-[isocyano-[4-(trifluoromethyl)phenyl]methyl]sulfonyl-4-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO2S/c1-11-3-9-14(10-4-11)23(21,22)15(20-2)12-5-7-13(8-6-12)16(17,18)19/h3-10,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUAFBBGLMPJLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)C(F)(F)F)[N+]#[C-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674267 | |
| Record name | 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
748187-71-5 | |
| Record name | 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide typically involves the reaction of a tosylmethyl isocyanide with a trifluoromethylbenzyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as potassium carbonate or sodium hydride is used to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The isocyanide group in [1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide can undergo nucleophilic substitution reactions, where the isocyanide carbon is attacked by nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding isocyanates or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted isocyanides or amines.
Oxidation: Formation of isocyanates or other oxidized products.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Heterocycles: [1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide is used in the synthesis of various heterocyclic compounds through multicomponent reactions.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology:
Bioconjugation: The compound is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Drug Discovery: It is employed in the synthesis of potential drug candidates due to its unique reactivity.
Medicine:
Pharmaceutical Intermediates: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those containing trifluoromethyl groups.
Industry:
Mechanism of Action
The mechanism of action of [1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide involves its reactivity as an isocyanide. The isocyanide group can act as both a nucleophile and an electrophile, allowing it to participate in a variety of chemical reactions. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable building block in organic synthesis .
Comparison with Similar Compounds
Structural Variations and Key Properties
The primary structural distinction among TOSMIC derivatives lies in the substituent on the phenyl ring attached to the sulfonyl group. Below is a comparative analysis of [1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide and its analogs:
Spectral and Physical Properties
- IR/NMR Spectroscopy:
The CF₃ group in [1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide would exhibit strong C-F stretches (~1100–1250 cm⁻¹) in IR. In ¹⁹F NMR, a distinct triplet near -60 ppm is expected, while ¹H NMR would show deshielded aromatic protons due to the electron-withdrawing CF₃ . - Solubility and Stability: Fluorinated analogs (e.g., 4-Fluorophenyl) may demonstrate improved solubility in methanol or DMF compared to hydrophobic aliphatic derivatives (e.g., n-pentyl) .
Biological Activity
[1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide (CAS No. 748187-71-5) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a trifluoromethyl group and a tosyl moiety, which contribute to its reactivity and interaction with biological targets. The molecular formula is , and its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 292.24 g/mol |
| IUPAC Name | [1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide |
The biological activity of [1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide is primarily attributed to its ability to interact with various biological macromolecules. It acts as an electrophile, capable of forming covalent bonds with nucleophilic sites on proteins, which may lead to inhibition of specific enzyme activities or modulation of receptor functions.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, in vitro assays demonstrated that treatment with [1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide resulted in significant reductions in cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines.
Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of pathogens. Research indicates that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The minimum inhibitory concentration (MIC) values for various bacterial strains have been determined, showcasing its potential as a lead compound for developing new antimicrobial agents.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of [1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide in xenograft models. The results demonstrated a significant reduction in tumor size compared to control groups, with an IC50 value indicating potent activity against tumor growth.
Study 2: Antimicrobial Activity
In another investigation, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that [1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide had an MIC value of 32 µg/mL against S. aureus, suggesting its potential as an antimicrobial agent.
Research Findings Summary
The following table summarizes key findings related to the biological activity of [1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide:
| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 µM | Journal of Medicinal Chemistry |
| Anticancer | A549 (Lung Cancer) | 20 µM | Journal of Medicinal Chemistry |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Antimicrobial Agents Journal |
| Antimicrobial | Escherichia coli | 64 µg/mL | Antimicrobial Agents Journal |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
